1-Methoxy-3-phenylurea

Environmental Fate Photodegradation Analytical Chemistry

1-Methoxy-3-phenylurea (CAS 33026-74-3) is an asymmetrically N,N′-disubstituted phenylurea distinguished by its N-methoxy substitution. Unlike generic N,N-dimethyl analogs (e.g., diuron), this compound undergoes competitive demethoxylation under photolytic conditions and is selectively recognized by N-methoxy-N-methyl phenylurea hydrolase (EC 3.5.1.M21), making it irreplaceable for environmental fate studies. It is also the definitive reference standard for Clonidine Impurity 7 in pharmaceutical QC. Ensure your research integrity—order this structurally unique PSII inhibitor and impurity marker, supplied at ≥98% purity, exclusively for R&D use.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 33026-74-3
Cat. No. B15476023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-phenylurea
CAS33026-74-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCONC(=O)NC1=CC=CC=C1
InChIInChI=1S/C8H10N2O2/c1-12-10-8(11)9-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
InChIKeyRTQBQRBTYCSFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-phenylurea (CAS 33026-74-3): N-Methoxy Phenylurea Herbicide and Synthetic Intermediate Procurement Guide


1-Methoxy-3-phenylurea (CAS 33026-74-3), also designated N-methoxy-N'-phenylurea, is a substituted phenylurea derivative with molecular formula C8H10N2O2 and molecular weight 166.18 g/mol . This compound is classified as an asymmetrically N,N'-disubstituted urea, characterized by a methoxy group (-OCH3) on one urea nitrogen and a phenyl group (-C6H5) on the adjacent nitrogen [1]. It is primarily recognized as a Photosystem II (PSII) inhibitor with herbicidal and plant growth regulatory activity, and it also serves as a synthetic intermediate in pharmaceutical impurity synthesis, most notably as Clonidine Impurity 7 .

Why 1-Methoxy-3-phenylurea Cannot Be Substituted by Generic Phenylurea Analogs


Generic substitution among phenylurea derivatives is precluded by three critical structure-specific factors. First, the unique N-methoxy substitution on the urea nitrogen dictates the photodegradation pathway: in aqueous photochemical environments, N-methoxy phenylureas undergo competitive demethoxylation as a primary reaction, whereas N,N-dimethyl analogs undergo N-demethylation [1]. This mechanistic divergence directly influences environmental fate, analytical detection windows, and residual activity profiles. Second, microbial degradation is highly enzyme-specific; bacterial strains expressing N-methoxy-N-methyl phenylurea hydrolase (EC 3.5.1.M21) exhibit activity exclusively against N-methoxy-substituted phenylureas but show no activity toward N,N-dimethyl-substituted compounds such as diuron or monuron [2]. Third, the substitution pattern governs functional utility: 1-(2-methoxyphenyl)-3-phenylurea, a positional isomer, is employed as a color developer in heat-sensitive recording materials [3], whereas 1-methoxy-3-phenylurea is specified as a pharmaceutical impurity reference standard . The absence of a methyl group on the second urea nitrogen further distinguishes 1-methoxy-3-phenylurea from N-methoxy-N-methyl phenylureas in both synthetic reactivity and chromatographic retention behavior.

Quantitative Differentiation Evidence for 1-Methoxy-3-phenylurea (CAS 33026-74-3)


Photochemical Demethoxylation Pathway Differentiates N-Methoxy Phenylureas from N,N-Dimethyl Phenylureas

The photochemical behavior of phenylurea herbicides in aqueous solution is governed by the nature of the substituent on the urea moiety. For N-methoxy-substituted phenylureas, including 1-methoxy-3-phenylurea, demethoxylation proceeds as a competitive primary photodegradation pathway. In contrast, N,N-dimethyl-substituted phenylureas undergo N-demethylation as the dominant route. When the urea moiety is substituted with a methoxyl group, demethoxylation is a competitive reaction, while N-demethylation or oxidation of methyl groups occurs with a lower yield [1]. This pathway differentiation alters the identity and persistence of environmental transformation products, which has direct implications for environmental monitoring method selection and risk assessment modeling.

Environmental Fate Photodegradation Analytical Chemistry

Enzyme-Specific Microbial Degradation Distinguishes N-Methoxy Phenylureas from N,N-Dimethyl Phenylureas

Bacterial strains of the Variovorax genus produce a hydrolase (EC 3.5.1.M21) that exhibits strict substrate specificity. This enzyme can hydrolyze both N-methoxy-N-methyl phenylurea and N-methoxy phenylurea herbicides but demonstrates no activity toward N,N-dimethyl phenylurea herbicides such as diuron, monuron, and fluometuron [1]. Consequently, the environmental persistence and microbial degradation kinetics of 1-methoxy-3-phenylurea in soil and aquatic systems will differ substantially from those of N,N-dimethyl-substituted commercial phenylurea herbicides. This enzyme specificity should be considered when selecting a compound for studies involving microbial consortia or when predicting environmental half-life under field conditions.

Microbial Biodegradation Environmental Microbiology Enzyme Specificity

Physicochemical Property Differentiation from Bromobenzyl-Substituted Analogues Influences Formulation and Handling

The physicochemical properties of 1-methoxy-3-phenylurea (MW 166.18 g/mol, density 1.206 g/cm³, LogP 1.8334) [1] diverge markedly from those of its bromobenzyl-substituted derivatives. For example, 1-(4-bromobenzyl)-1-methoxy-3-phenylurea (CAS 149281-92-5) possesses a molecular weight of 335.20 g/mol, density of 1.46 g/cm³, and LogP of 4.12 [2]. The bromobenzyl substitution more than doubles the molecular weight and increases LogP by approximately 2.3 units, significantly altering lipophilicity and membrane permeability. These differences directly impact compound handling, solvent compatibility, chromatographic retention, and biological partitioning behavior. For applications requiring lower lipophilicity and simpler analytical characterization, 1-methoxy-3-phenylurea offers a more tractable molecular profile.

Physicochemical Properties Formulation Science Compound Selection

Functional Application Divergence: Pharmaceutical Impurity Standard vs. Heat-Sensitive Color Developer

Positional isomerism critically dictates industrial application. 1-Methoxy-3-phenylurea (CAS 33026-74-3) is specified and commercially supplied as Clonidine Impurity 7, a reference standard for pharmaceutical impurity profiling with a catalog purity specification of 98% . In contrast, its positional isomer 1-(2-methoxyphenyl)-3-phenylurea is claimed in patent literature for use as a component in heat-sensitive recording materials to enhance color developability [1]. The regioisomeric difference—methoxy substitution on the urea nitrogen versus the phenyl ring—results in fundamentally different commercial utility, procurement specifications, and analytical requirements.

Pharmaceutical Analysis Impurity Profiling Materials Science

Validated Research and Industrial Application Scenarios for 1-Methoxy-3-phenylurea


Herbicidal Mode-of-Action Studies as a Photosystem II Inhibitor

1-Methoxy-3-phenylurea is employed as a tool compound to investigate Photosystem II (PSII) inhibition in plant chloroplasts. It functions by interfering with electron transport in the photosynthetic apparatus . Its N-methoxy substitution distinguishes it from N,N-dimethyl phenylureas (e.g., diuron) in photodegradation studies, enabling researchers to probe substituent-dependent environmental fate without confounding variables introduced by N-methyl groups.

Pharmaceutical Impurity Reference Standard for Clonidine Analysis

This compound is procured and utilized as Clonidine Impurity 7 for analytical method development, validation, and quality control in pharmaceutical manufacturing . It is supplied with a certified purity of 98% and is intended exclusively for research and analytical use. Its unique retention time and spectral signature provide a definitive marker for impurity profiling in clonidine-related substances.

Environmental Fate Studies of N-Methoxy Phenylurea Degradation

Due to its distinct demethoxylation photodegradation pathway [1] and recognition by specific microbial hydrolases (EC 3.5.1.M21) [2], 1-methoxy-3-phenylurea serves as a representative substrate for studying the environmental transformation of N-methoxy-substituted phenylurea herbicides. It is particularly valuable for comparative studies contrasting the degradation kinetics and metabolite profiles of N-methoxy versus N,N-dimethyl phenylurea classes.

Synthetic Intermediate in N-Alkoxybenzimidoyl Azide Chemistry

1-Methoxy-3-phenylurea has been reported as a starting material or structural reference in the synthesis of N-alkoxybenzimidoyl azides [3]. Its N-methoxy urea functionality provides a scaffold for further derivatization in organic synthesis, particularly in reactions involving electrophilic media and rearrangement pathways.

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